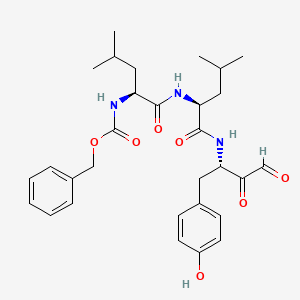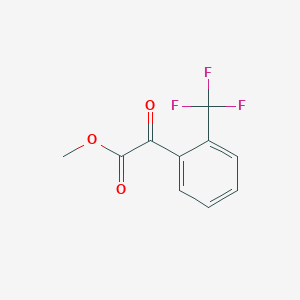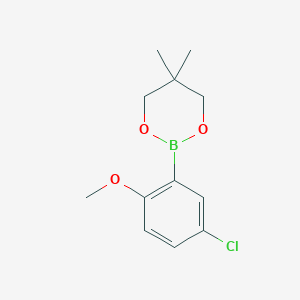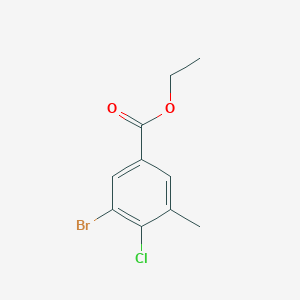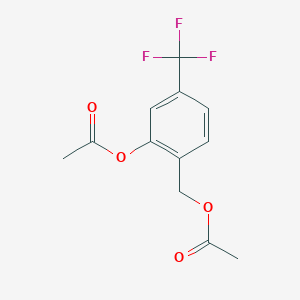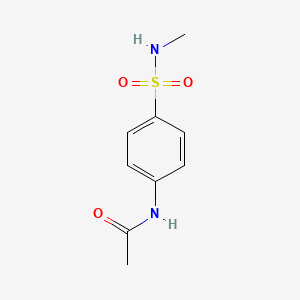
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95%
Descripción general
Descripción
N-(4-Methylsulfamoyl-phenyl)-acetamide is a chemical compound with the molecular formula C15H16N2O4S. It is a derivative of sulfamoyl phenyl compounds, which are known for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves the addition of organometallic reagents to boranes . A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized .Molecular Structure Analysis
The molecular structure of N-(4-Methylsulfamoyl-phenyl)-acetamide is characterized by the presence of a sulfamoyl group attached to a phenyl ring. The molecular weight of the compound is 320.36 g/mol.Chemical Reactions Analysis
Boronic acids, such as 4-(N-Methylsulfamoyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Methylsulfamoylbenzeneboronic acid, include a molecular weight of 215.03 g/mol and a density of 1.4±0.1 g/cm3 .Mecanismo De Acción
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% works by inhibiting the activity of enzymes in the body. It inhibits the activity of enzymes by binding to them and blocking their active sites. This prevents the enzyme from catalyzing its reaction and thus prevents the reaction from occurring.
Biochemical and Physiological Effects
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes in the body, which can lead to various physiological effects. It has also been found to inhibit the activity of certain drugs in the body, which can lead to various physiological effects. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is stable under a wide range of conditions and is relatively non-toxic. One limitation is that it is not water soluble, so it must be synthesized in a solvent such as ethanol or dimethyl sulfoxide in order to be used in experiments.
Direcciones Futuras
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% has a variety of potential future applications. One potential application is the use of N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% in the development of new drugs. Additionally, N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% could be used in the study of the effects of various drugs on the human body. It could also be used in the study of the effects of various drugs on the human brain. Additionally, N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% could be used in the study of the effects of various drugs on the nervous system. Finally, N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% could be used in the development of new enzyme inhibitors.
Aplicaciones Científicas De Investigación
N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% has been used in a variety of scientific and laboratory experiments due to its unique properties. It has been used in the study of enzyme inhibition, protein structure, and drug design. It has also been used in the study of the effects of various drugs on the human body. N-(4-Methylsulfamoyl-phenyl)-acetamide, 95% has also been used in the study of the effects of various drugs on the human brain. Additionally, it has been used in the study of the effects of various drugs on the nervous system.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(12)11-8-3-5-9(6-4-8)15(13,14)10-2/h3-6,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNXMNEPHNUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218944 | |
| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6884-87-3 | |
| Record name | N-[4-[(Methylamino)sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6884-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



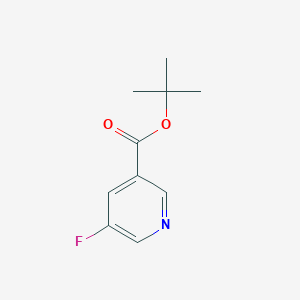
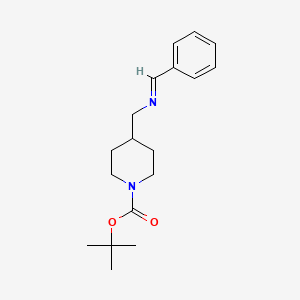
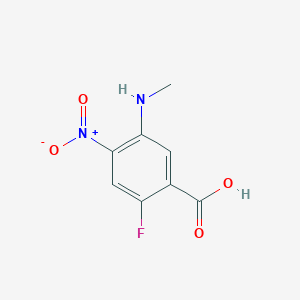
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)

